(3-氧代-3,4-二氢-2H-1,4-苯并恶杂环-2-基)乙酸

描述

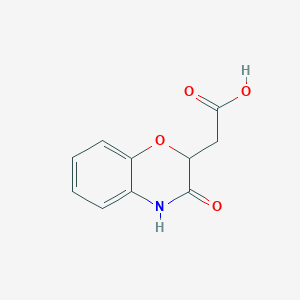

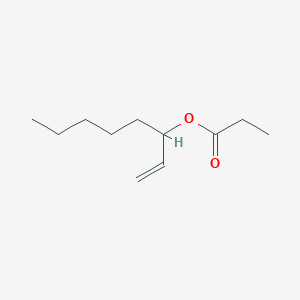

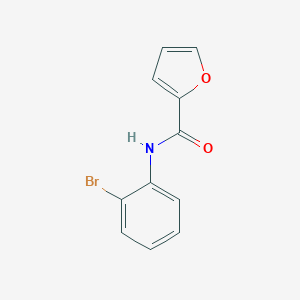

“(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol . The compound is also known by several synonyms, including 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid .

Synthesis Analysis

A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines has been described . The use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The InChI code for the compound is InChI=1S/C10H9NO4/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) . The canonical SMILES string is C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)O .Chemical Reactions Analysis

The compound is involved in a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 497.3±38.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 80.6±3.0 kJ/mol . The flash point is 254.5±26.8 °C . The index of refraction is 1.569 . The molar refractivity is 49.8±0.3 cm3 . The compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 2 freely rotating bonds .科学研究应用

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

This compound has been identified as a potential activator of potassium channels and an anti-inflammatory agent. It’s being explored for its therapeutic properties in cardiovascular diseases, particularly as an antihypertensive agent .

Methods of Application

The experimental procedure involved the synthesis of 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives. These were tested for their ability to open K_ATP channels, which are integral in regulating cardiovascular functions .

Results

The study found that certain derivatives exhibited around 40% inhibition of COX-1 and were more potent than cromakalim, a known antihypertensive drug. This suggests a promising avenue for developing new antihypertensive medications .

Application in Anti-inflammatory Research

Scientific Field

Pharmacology

Application Summary

The compound is being studied for its COX-1 and COX-2 inhibitory activity, which is crucial in the development of anti-inflammatory drugs .

Methods of Application

The derivatives of the compound were synthesized and their biological activity was compared with standard drugs like ibuprofen and celecoxib. The focus was on the introduction of a benzoxazine substituent to improve biological activity .

Results

The results indicated effective inhibition of COX-2, with two compounds showing more than 50% inhibition at a concentration of 0.3 mg/ml, which is significant for the development of anti-inflammatory drugs .

Application in Antiviral Research

Scientific Field

Virology

Application Summary

Research is being conducted to explore the antiviral properties of derivatives of this compound .

Methods of Application

The specific methods and experimental procedures for this application are not detailed in the available data.

Results

The outcomes of these studies are not explicitly mentioned in the search results.

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

The compound is used in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation, which is a method in organic synthesis .

Methods of Application

The process involves the use of microwave irradiation to achieve rapid N-alkylation, which is a key step in the synthesis of various organic compounds .

Results

The synthesis method provides a faster and more efficient route to produce alkylated benzoxazinones and benzothiazinones, which are valuable in medicinal chemistry .

Application in COX-2 Inhibitor Development

Scientific Field

Biochemistry

Application Summary

Derivatives of the compound are being synthesized as potential COX-2 inhibitors, which have applications in treating inflammation and pain .

Methods of Application

The synthesis involves creating 2-aminophenyl-5-phenyl-4-[3-oxo-1,4-benzoxazin-6-yl] thiazoles, which are then tested for their COX-2 inhibitory activity .

Results

The effectiveness of these compounds as COX-2 inhibitors could lead to the development of new therapeutic agents for inflammation and pain management .

Application in Chemoselective Alkylation

Scientific Field

Chemical Engineering

Application Summary

The compound is involved in the chemoselective alkylation of hydroxyl groups, which is an important reaction in chemical manufacturing .

Methods of Application

The alkylation process uses specific reagents and conditions to selectively modify hydroxyl groups in chemical compounds .

Results

This method allows for the precise modification of molecules, which is essential for the production of specialized chemicals and pharmaceuticals .

This analysis covers a range of scientific fields and applications, showcasing the versatility of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid in research and development. The detailed descriptions and results highlight the compound’s potential in various areas of scientific inquiry.

Application as Human Topoisomerase I Inhibitors

Scientific Field

Oncology

Results

Out of the tested compounds, 10 showed catalytic inhibitory activity, and 8 were identified as potential topoisomerase poisons. One derivative was found to be a more effective catalytic inhibitor than camptothecin, a known anticancer drug .

Application in Regioselective Synthesis

Scientific Field

Synthetic Chemistry

Application Summary

The compound is used in the regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines, which is a significant process in synthetic chemistry .

Methods of Application

The synthesis involves O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which then undergoes an intermolecular amidation reaction to produce the desired benzoxazines .

Results

The desired products were prepared in yields ranging from 13-82%, with microwave heating necessary to induce the annulation reaction for intermediates bearing an electron-withdrawing group .

Application in Pesticidal Activity

Scientific Field

Agrochemistry

Application Summary

Aryl-fused 1,4-oxazine derivatives, related to the compound , have been studied for their pesticidal activities, including antifeedant and antifungal properties .

Results

These additional applications further demonstrate the compound’s potential in various scientific research fields, contributing to advancements in cancer therapy, synthetic chemistry, and agrochemistry.

Application in Anticancer Agent Design

Results

Ten compounds showed catalytic inhibitory activity, and eight were identified as potential topoisomerase poisons. One derivative was found to be a more effective catalytic inhibitor than camptothecin, a known anticancer drug .

Application in Synthetic Chemistry

Application Summary

The compound is utilized in the regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines, which are important intermediates in synthetic chemistry .

Results

Application in Agrochemistry

Application Summary

Related aryl-fused 1,4-oxazine derivatives have been explored for their pesticidal activities, including antifeedant and antifungal properties .

属性

IUPAC Name |

2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWCBWJRILQTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382714 | |

| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |

CAS RN |

106660-11-1 | |

| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-3-oxo-2H-(1,4)-benzoxazin-2-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)

![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)

![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)

![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)

![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)